

Toxicological Profile of 2-Mercaptothiazoline at the Molecular Level: A Technical Guide

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Compound of Interest

Compound Name: 2-Mercaptothiazoline

Cat. No.: B133348

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Abstract

2-Mercaptothiazoline (2-MT), a heterocyclic organic compound, finds application in various industrial processes. While recognized for its utility, its molecular toxicological profile warrants a comprehensive understanding to ensure safe handling and mitigate potential environmental and health risks. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the toxicity of 2-MT. The primary mechanism of toxicity identified is the inhibition of the antioxidant enzyme catalase, leading to potential oxidative stress. While data on specific signaling pathway disruptions and comprehensive toxicogenomic effects are limited, this guide synthesizes the current knowledge, presents available quantitative toxicological data, and details relevant experimental protocols to facilitate further research in this area.

Introduction

2-Mercaptothiazoline (CAS No. 96-53-7) is a sulfur-containing heterocyclic compound with a thiazoline ring structure. Its industrial applications are diverse, but its potential for adverse biological effects necessitates a thorough toxicological evaluation at the molecular level. This document aims to provide a detailed overview of the known molecular interactions and toxicological endpoints of 2-MT.

Quantitative Toxicological Data

The available quantitative data on the toxicity of **2-Mercaptothiazoline** is summarized below. It is important to note that comprehensive data, particularly for dermal and inhalation routes of exposure, and specific IC50 values for 2-MT in various cell lines, are not extensively documented in publicly available literature.

Parameter	Species	Route	Value	Reference
LD50	Rat	Oral	300 mg/kg	[1][2]
LD50	-	Dermal	Not Listed	[1]
LC50	-	Inhalation	Not Listed	[1]

Table 1: Acute Toxicity of **2-Mercaptothiazoline**.

Compound	Cell Line	Parameter	Value (µM)	Reference
[Ru(mtz)(dppe)2]PF6	Human Melanoma (A-375)	IC50	0.4	[3]

Table 2: In Vitro Cytotoxicity of a **2-Mercaptothiazoline** Complex. Note: This IC50 value is for a ruthenium complex containing 2-MT, not 2-MT itself.

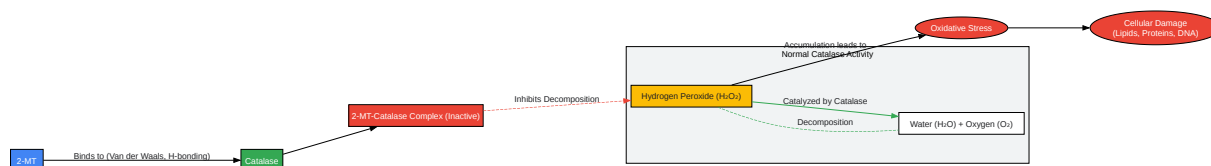
Molecular Mechanisms of Toxicity

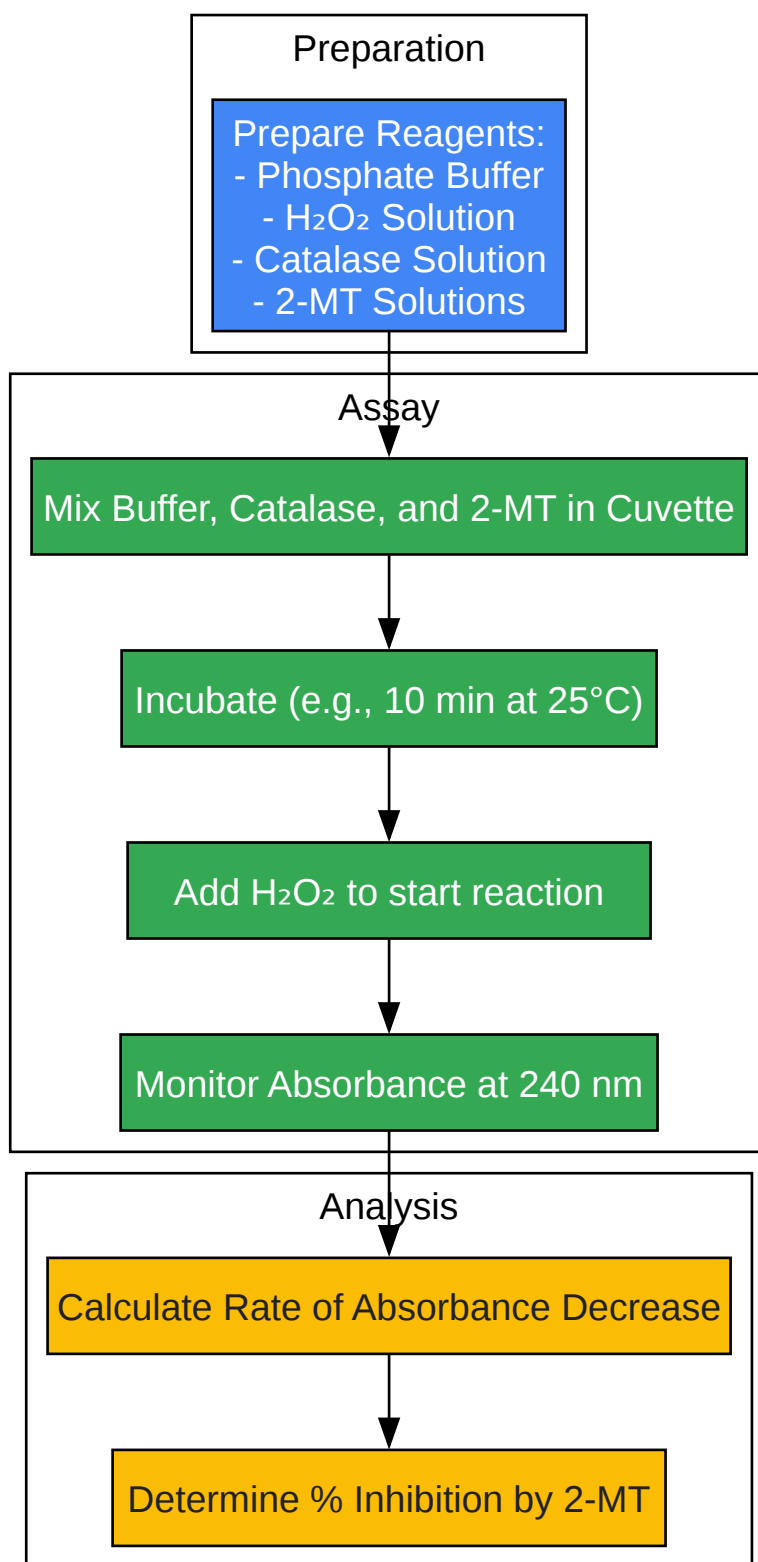
Enzyme Inhibition: Interaction with Catalase

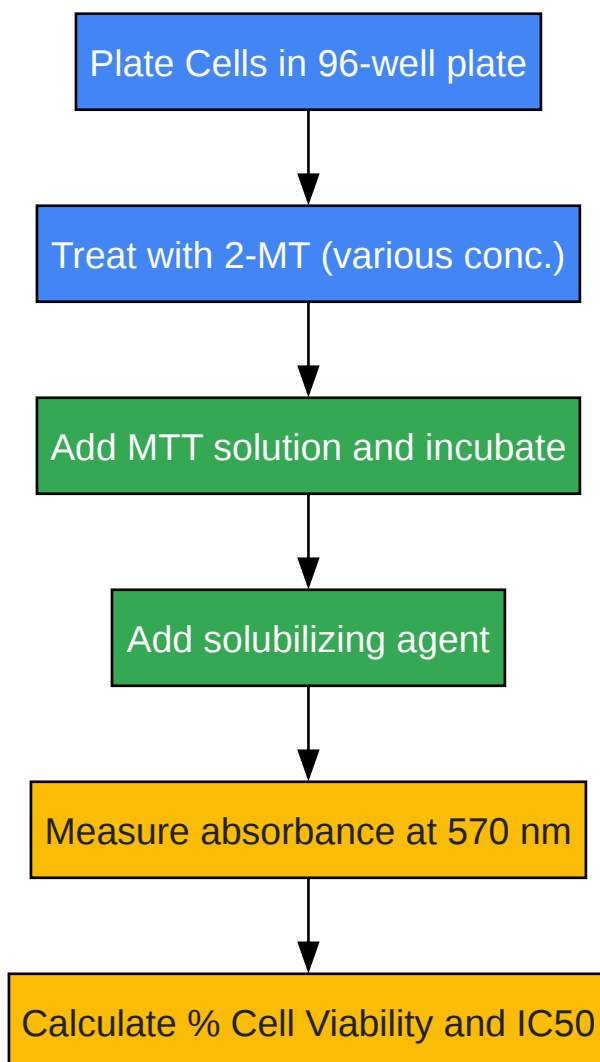
The primary elucidated molecular mechanism of 2-MT toxicity involves its interaction with and subsequent inhibition of catalase, a critical antioxidant enzyme.

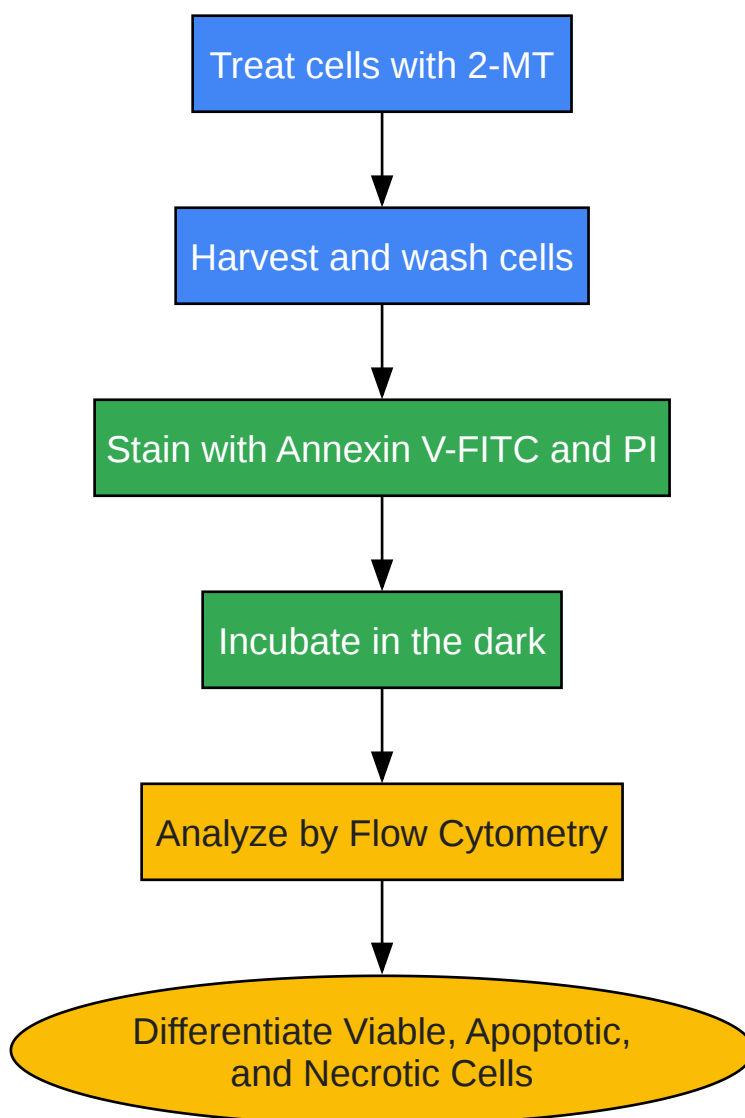
- **Mechanism of Interaction:** Studies have shown that 2-MT binds to catalase, leading to fluorescence quenching through a static mechanism.[4] This indicates the formation of a stable complex between 2-MT and catalase.
- **Binding Forces:** The interaction is primarily driven by Van der Waals forces and hydrogen bonding.[4]

- **Consequences of Inhibition:** The inhibition of catalase by 2-MT can disrupt the cellular antioxidant defense system. Catalase is responsible for the decomposition of hydrogen peroxide (H_2O_2), a reactive oxygen species (ROS). Its inhibition can lead to an accumulation of H_2O_2 and subsequent oxidative stress, which can damage cellular components like lipids, proteins, and DNA.









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